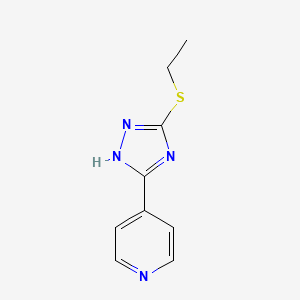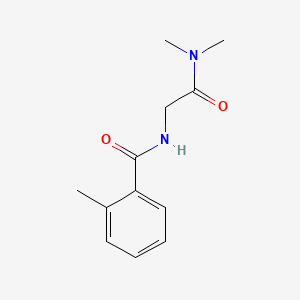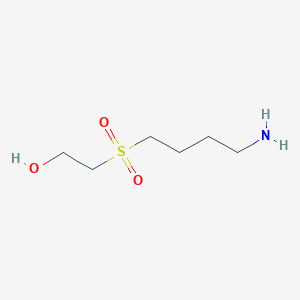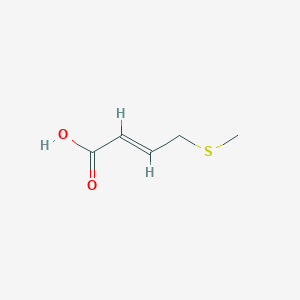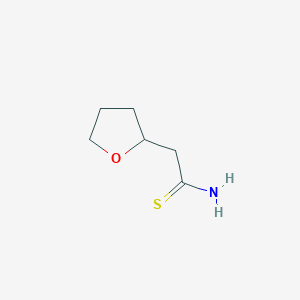
2-(propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, commonly referred to as FMC-T, is a small molecule that has found a variety of uses in scientific research. FMC-T has been used in a number of different applications, including as a ligand in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical experiments. This article will discuss the synthesis of FMC-T, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and potential future directions for research.
科学研究应用
FMC-T has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical experiments. FMC-T has been used in the synthesis of a variety of compounds, including thiazolium salts, heterocyclic compounds, and organometallic complexes. It has also been used as a catalyst in a number of different reactions, including the hydrogenation of alkenes, the hydrolysis of esters, and the oxidation of alcohols. In addition, FMC-T has been used as a reagent in a number of biochemical experiments, including the detection of DNA, the analysis of proteins, and the identification of enzymes.
作用机制
The exact mechanism of action of FMC-T is not yet fully understood. However, it is believed that FMC-T acts as a Lewis acid, meaning that it can act as an electron acceptor in chemical reactions. This allows FMC-T to act as a catalyst in a variety of different reactions, including the hydrogenation of alkenes, the hydrolysis of esters, and the oxidation of alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMC-T have not yet been extensively studied. However, some studies have suggested that FMC-T may have antifungal, antibacterial, and antiviral properties. In addition, FMC-T has been shown to inhibit the growth of certain types of cancer cells in vitro.
实验室实验的优点和局限性
FMC-T has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. In addition, FMC-T is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, FMC-T is also a relatively weak acid, making it less effective than some other compounds for certain types of reactions.
未来方向
There are a number of potential future directions for research into FMC-T. One potential area of research is the development of new synthesis methods for FMC-T. Another potential area of research is the exploration of the potential therapeutic applications of FMC-T, such as its potential use as an antimicrobial or anticancer agent. In addition, further research into the biochemical and physiological effects of FMC-T could help to elucidate its mechanism of action and its potential therapeutic applications. Finally, further research into the advantages and limitations of FMC-T for laboratory experiments could help to optimize its use in scientific research.
合成方法
FMC-T can be synthesized in a number of different ways. The most common method involves the reaction of 2-propan-2-yl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid chloride with sodium hydroxide (NaOH). This reaction yields FMC-T as the product, along with sodium chloride (NaCl) as the byproduct. Other methods of synthesis include the reaction of 2-propan-2-yl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid with sodium hydroxide in the presence of an acid catalyst, and the reaction of 2-propan-2-yl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid with an alkyl halide in the presence of a base.
属性
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-3(2)6-12-5(8(9,10)11)4(15-6)7(13)14/h3H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWACWYJVVVFCPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(S1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B6611553.png)
![2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B6611573.png)
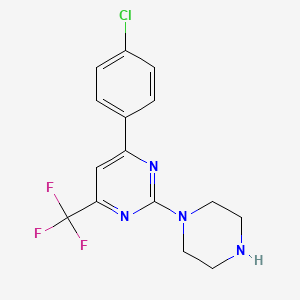
![tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B6611580.png)

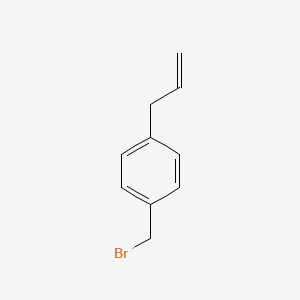
![[(1,3-thiazol-2-yl)amino]urea](/img/structure/B6611605.png)
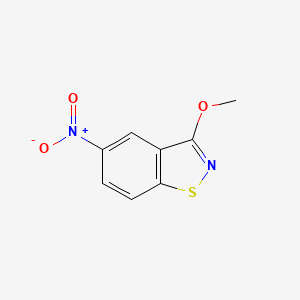
![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)
